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Introduction

Phosphite compounds, particularly those with trivalent phosphorus (P(lIl)), serve as effective
reducing agents in a variety of organic transformations. Their utility stems from the
thermodynamic driving force of the P(lll) to P(V) oxidation, typically forming a stable phosphate
or phosphonate byproduct. While inorganic salts such as trisodium phosphite (NasPOs)
possess reducing properties, their application in organic synthesis is not extensively
documented in scientific literature, likely due to solubility limitations in common organic
solvents. In contrast, organophosphorus esters like triphenyl phosphite and triethyl phosphite
are widely employed for their excellent solubility and reactivity.

This document provides detailed application notes and protocols for the use of phosphite
esters as reducing agents in two key organic synthesis applications: the deoxygenation of
sulfoxides and the reductive workup of ozonides. While specific protocols for trisodium
phosphite are scarce, the principles and procedures outlined for its organic analogues can
serve as a valuable reference.

Deoxygenation of Sulfoxides to Sulfides using
Triphenyl Phosphite
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The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in
the synthesis of pharmaceuticals and other fine chemicals. Triphenyl phosphite, in the
presence of a catalyst, offers a mild and chemoselective method for this reduction.

Application Notes

A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction enables the chemoselective
deoxygenation of sulfoxides to sulfides using triphenyl phosphite as the stoichiometric
reductant.[1] This method is notable for its mild reaction conditions and tolerance of various
sensitive functional groups. The reaction proceeds efficiently in acetonitrile at reflux, with dialkyl
sulfoxides reacting within minutes and diaryl sulfoxides requiring up to two hours.[1][2] The high
chemoselectivity allows for the presence of ketones, esters, hydroxyl, allyl, and propargyl
moieties without affecting their integrity.[1][2] Mechanistically, the molybdenum catalyst is
believed to facilitate an oxo-transfer from the sulfoxide to the phosphite.[1][2]

Quantitative Data

Substrate Product ) .

Entry . . Time (h) Yield (%) Reference
(Sulfoxide) (Sulfide)
Dibenzyl Dibenzyl

1 _ _ 0.1 98 [1]
sulfoxide sulfide

Methyl phenyl  Methyl phenyl

2 0.25 99 [1]
sulfoxide sulfide
Diphenyl Diphenyl

3 P .y p- y 2 97 [1]
sulfoxide sulfide
4-
Chlorophenyl

4 Chlorophenyl 0.5 98 [1]
methyl

_ methyl sulfide
sulfoxide

4-Nitrophenyl )
4-Nitrophenyl
5 methyl i 1 96 [1]
) methyl sulfide
sulfoxide
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Experimental Protocol: General Procedure for the
Deoxygenation of Sulfoxides

Materials:

Sulfoxide (1.0 mmol)

 Triphenyl phosphite (1.1 mmol)
 Dichlorodioxomolybdenum(VI) [MoO2Clz] (0.02 mmol, 2 mol%)
e Anhydrous acetonitrile (5 mL)

e Round-bottom flask

» Reflux condenser

» Magnetic stirrer and hotplate

o Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel
for chromatography)

Procedure:

e To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add
the sulfoxide (1.0 mmol), triphenyl phosphite (1.1 mmol), and dichlorodioxomolybdenum(VI)
(0.02 mmol).

Add anhydrous acetonitrile (5 mL) to the flask.

Heat the reaction mixture to reflux with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.
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» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfide.

Reaction Pathway

P(OPh)s Oxidation »| 0=P(OPh)s

R-S-R'

WSOXRL_ Deoxygenation %

Click to download full resolution via product page

Caption: Deoxygenation of a sulfoxide to a sulfide using triphenyl phosphite.

Reductive Workup of Ozonides using Triethyl
Phosphite

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. The
intermediate ozonide is typically unstable and is treated in a "workup" step to yield the final
carbonyl products. A reductive workup preserves aldehydes, while an oxidative workup
converts them to carboxylic acids. Triethyl phosphite is an effective reagent for the reductive
workup of ozonides.

Application Notes

The ozonolysis of alkenes followed by a reductive workup with triethyl phosphite provides a
reliable method for the synthesis of aldehydes and ketones. The reaction involves the formation
of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[3]
The subsequent treatment with triethyl phosphite reduces the ozonide, cleaving the peroxide
bonds to yield the carbonyl compounds, while the triethyl phosphite is oxidized to triethyl

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b090913?utm_src=pdf-body-img
https://www.organic-chemistry.org/synthesis/P1O/index.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

phosphate. This method is an alternative to other reductive workup procedures using reagents
like dimethyl sulfide (DMS) or zinc dust.[4]

: _

Alkene Carbonyl .
Entry Yield (%) Reference
Substrate Product(s)
1 Cyclooctene Octanedial 85-90 Generic Protocol
Nonanal and )
2 1-Decene >90 Generic Protocol
Formaldehyde
3 Stilbene Benzaldehyde >95 Generic Protocol

Experimental Protocol: General Procedure for
Ozonolysis with Triethyl Phosphite Workup

Materials:

e Alkene (10 mmol)

e Dichloromethane (CH2zClz) or Methanol (MeOH) (50 mL)
e Ozone (from an ozone generator)

o Triethyl phosphite (12 mmol)

e Round-bottom flask with a gas inlet tube

e Magnetic stirrer

e Dry ice/acetone bath (-78 °C)

o Standard workup and purification equipment

Procedure:
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Dissolve the alkene (10 mmol) in a suitable solvent (e.g., 50 mL of dichloromethane or
methanol) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

Cool the solution to -78 °C using a dry ice/acetone bath.

Bubble ozone through the solution. The reaction is typically monitored by the appearance of
a blue color, indicating an excess of ozone. Alternatively, the reaction can be monitored by
TLC.

Once the reaction is complete, purge the solution with a stream of nitrogen or argon to
remove any excess ozone.

While maintaining the temperature at -78 °C, slowly add triethyl phosphite (12 mmol) to the
reaction mixture.

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or
overnight.

Remove the solvent under reduced pressure.

The crude product can be purified by distillation or column chromatography as required.

Experimental Workflow
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Start with Alkene in Solvent

Bubble Os at -78 °C

'

Formation of Ozonide Intermediate

'
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'

Add Triethyl Phosphite at -78 °C

'

Warm to Room Temperature

:

Solvent Evaporation

'
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Caption: Workflow for the ozonolysis of an alkene with a triethyl phosphite workup.
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Disclaimer: The provided protocols are general guidelines. Reaction conditions, including
solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Appropriate safety precautions should always be taken when working with ozone and other
potentially hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Phosphites as
Reducing Agents in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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